(4-Chloro-2-iodophenyl)hydrazine
Overview
Description
(4-Chloro-2-iodophenyl)hydrazine is a chemical compound that has garnered interest in various fields of scientific and industrial research. This compound, known for its unique physical and chemical properties, is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
Hydrazines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazines are known to undergo various chemical reactions, including condensation with carbonyl compounds to form hydrazones .
Biochemical Pathways
It’s worth noting that hydrazines can participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of hydrazines can be influenced by factors such as their chemical structure, route of administration, and the physiological characteristics of the individual .
Result of Action
Hydrazines are known to have various biological activities, including antimicrobial, antitubercular, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-iodophenyl)hydrazine. These factors can include temperature, pH, and the presence of other substances that can react with hydrazines .
Preparation Methods
The synthesis of (4-Chloro-2-iodophenyl)hydrazine typically involves the reaction of 4-chloro-2-iodoaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
(4-Chloro-2-iodophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chloro-2-iodophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
(4-Chloro-2-iodophenyl)hydrazine can be compared with other similar compounds, such as:
4-Chlorophenylhydrazine: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Iodophenylhydrazine: Lacks the chlorine atom, which may influence its chemical properties.
4-Bromo-2-iodophenylhydrazine: Contains a bromine atom instead of chlorine, which may alter its reactivity and applications.
Properties
IUPAC Name |
(4-chloro-2-iodophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLISSGEILAIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744143 | |
Record name | (4-Chloro-2-iodophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29654-03-3 | |
Record name | Hydrazine, (4-chloro-2-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29654-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-iodophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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